

3-Methoxypiperidine CAS number and registry information

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxypiperidine

Cat. No.: B1351509

[Get Quote](#)

In-Depth Technical Guide to 3-Methoxypiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Methoxypiperidine**, a key heterocyclic building block in the synthesis of pharmaceuticals and other specialty chemicals. This document details its chemical identity, physical properties, relevant registry information, and safety data. Furthermore, it outlines a representative synthetic protocol and highlights its application in the development of pharmacologically active compounds.

Core Registry Information

3-Methoxypiperidine is a piperidine ring substituted with a methoxy group at the 3-position. It is a valuable intermediate in organic synthesis, particularly for creating more complex molecules with potential therapeutic applications.

Chemical Identity and Registry Numbers

Identifier	Value
Chemical Name	3-Methoxypiperidine
CAS Number	4045-29-8[1][2]
Molecular Formula	C ₆ H ₁₃ NO[1][2]
Molecular Weight	115.17 g/mol [1][2]
IUPAC Name	3-methoxypiperidine[1]
InChI	InChI=1S/C6H13NO/c1-8-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3[1]
InChIKey	MRWRHHSVHWCISU-UHFFFAOYSA-N[1]
SMILES	COC1CCCNC1[1]
EC Number	802-269-7[1]
PubChem CID	4341744[1]

Related Compounds

Compound Name	CAS Number	Molecular Formula	Molecular Weight	Notes
3-Methoxypiperidine Hydrochloride	688809-94-1	C ₆ H ₁₃ NO · HCl	151.63 g/mol	Hydrochloride salt form.
(R)-3-Methoxypiperidine	651341-54-7[3]	C ₆ H ₁₃ NO	115.17 g/mol	R-enantiomer.
(S)-3-Methoxypiperidine Hydrochloride	688809-96-3	C ₆ H ₁₃ NO · HCl	151.63 g/mol	S-enantiomer hydrochloride salt.

Physicochemical Properties

3-Methoxypiperidine is a colorless liquid under standard conditions. Its physical and chemical characteristics are summarized below.

Property	Value
Boiling Point	149.9 °C at 760 mmHg[2]
Density	0.93 g/cm ³ [2]
Flash Point	49.7 °C[2]
Refractive Index	1.448[2]
Vapor Pressure	3.93 mmHg at 25°C[2]
pKa (Predicted)	9.35 ± 0.10[2]
Storage Temperature	2-8°C (protect from light)[2]
Sensitivity	Air Sensitive[2]

Safety and Handling

3-Methoxypiperidine is classified as harmful if swallowed and may cause respiratory irritation. Standard laboratory safety protocols should be followed when handling this compound.

GHS Hazard Information

Hazard Code	Description
H302	Harmful if swallowed[1]
H335	May cause respiratory irritation[1]

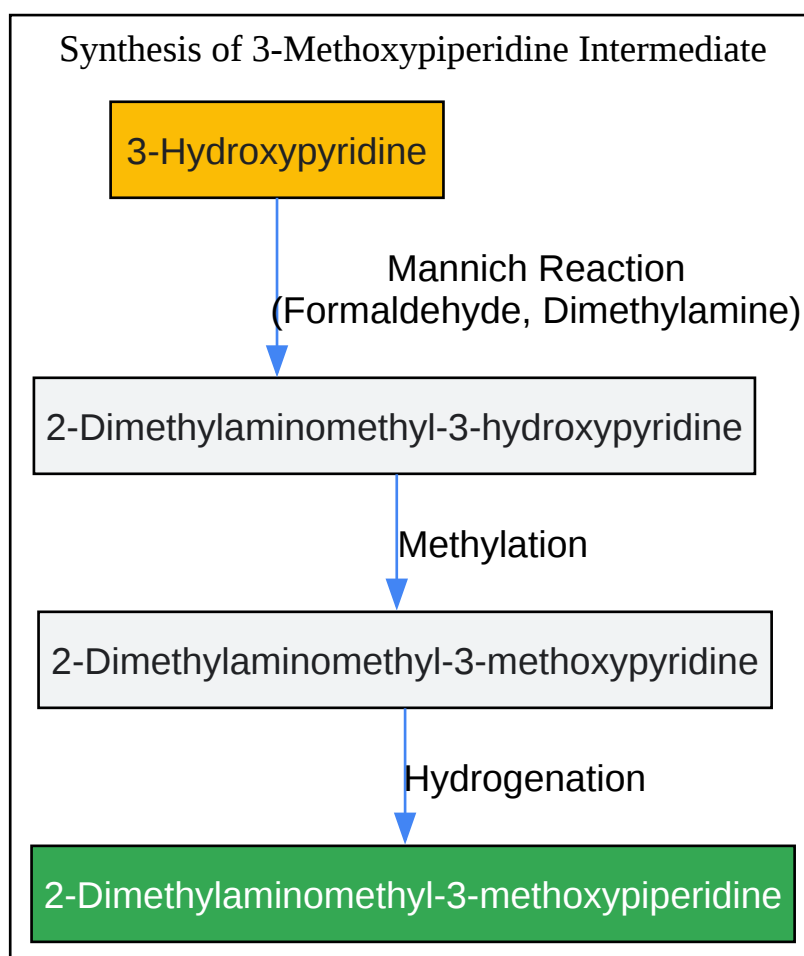
Pictogram:



Signal Word: Warning[1]

Synthesis and Experimental Protocols

The synthesis of **3-Methoxypiperidine** can be achieved through various synthetic routes. A common approach involves the methylation of 3-hydroxypiperidine, which itself can be synthesized from precursors like 3-hydroxypyridine. A representative multi-step synthesis leading to a **3-methoxypiperidine** derivative is outlined in the workflow below, from which the synthesis of **3-methoxypiperidine** can be derived.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway to a **3-methoxypiperidine** intermediate.

Representative Experimental Protocol: Methylation of 3-Hydroxypiperidine

This protocol is a generalized procedure for the O-methylation of a hydroxyl group on the piperidine ring.

- **Deprotonation:** To a solution of N-protected 3-hydroxypiperidine in an anhydrous aprotic solvent (e.g., THF, DMF), a strong base such as sodium hydride (NaH) is added portion-wise at 0°C under an inert atmosphere (e.g., Nitrogen or Argon). The reaction is stirred at this temperature for 30-60 minutes to allow for the formation of the alkoxide.
- **Methylation:** A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added dropwise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
- **Deprotection (if necessary):** If an N-protecting group was used, it is removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield **3-Methoxypiperidine**.
- **Purification:** The crude product is purified by distillation or column chromatography to afford pure **3-Methoxypiperidine**.

Applications in Drug Discovery and Development

3-Methoxypiperidine is a valuable building block in medicinal chemistry. The piperidine scaffold is a common motif in many biologically active compounds and pharmaceuticals.^[4] The introduction of a methoxy group at the 3-position can influence the molecule's polarity, lipophilicity, and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic properties.

Derivatives of **3-methoxypiperidine** have been investigated for their potential as antidepressant agents. For instance, compounds like 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives have shown biological activity comparable to the antidepressant drug viloxazine in

preclinical studies.[5] These studies often involve in vivo tests such as the reserpine interaction test in mice and in vitro assays to evaluate the inhibition of biogenic amine reuptake.[5]



[Click to download full resolution via product page](#)

Caption: Role of **3-Methoxypiperidine** as a building block in drug discovery.

Representative Experimental Protocol: In Vitro Monoamine Reuptake Inhibition Assay

This protocol provides a general overview of how a compound like a **3-methoxypiperidine** derivative would be tested for its ability to inhibit the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine.

- **Synaptosome Preparation:** Synaptosomes are isolated from specific brain regions (e.g., cortex, striatum) of a suitable animal model (e.g., rat, pig) through differential centrifugation of brain homogenates.
- **Assay Incubation:** The prepared synaptosomes are incubated in a buffer solution containing a radiolabeled neurotransmitter (e.g., [^3H]serotonin, [^3H]norepinephrine, or [^3H]dopamine) and various concentrations of the test compound (the **3-methoxypiperidine** derivative). Control samples without the test compound are also prepared.
- **Termination of Uptake:** After a specific incubation period at a controlled temperature (e.g., 37°C), the uptake of the radiolabeled neurotransmitter is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes. Non-specific uptake is determined by running parallel incubations at 0-4°C.
- **Radioactivity Measurement:** The filters are washed to remove unbound radiolabel, and the radioactivity retained on the filters (representing the amount of neurotransmitter taken up by

the synaptosomes) is measured using a scintillation counter.

- **Data Analysis:** The percentage of inhibition of neurotransmitter reuptake is calculated for each concentration of the test compound relative to the control samples. The IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) is then determined by non-linear regression analysis. This provides a quantitative measure of the compound's potency as a reuptake inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methoxypiperidine | C₆H₁₃NO | CID 4341744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. 651341-54-7|(R)-3-Methoxypiperidine|BLD Pharm [bldpharm.com]
- 4. clinmedkaz.org [clinmedkaz.org]
- 5. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Methoxypiperidine CAS number and registry information]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1351509#3-methoxypiperidine-cas-number-and-registry-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com